6-methyl-2-oxopiperidine-3-carboxylic acid, Mixture of diastereomers
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Overview
Description
6-methyl-2-oxopiperidine-3-carboxylic acid, Mixture of diastereomers: is a compound of interest in various fields of chemistry and biochemistry This compound features a piperidine ring substituted with a methyl group at the sixth position, a keto group at the second position, and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-2-oxopiperidine-3-carboxylic acid typically involves the following steps:
Cyclization: Starting from a suitable precursor such as 6-methyl-2-oxohexanoic acid, cyclization can be induced under acidic or basic conditions to form the piperidine ring.
Carboxylation: The carboxylic acid group at the third position can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity, particularly for the cyclization and oxidation steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-methyl-2-hydroxypiperidine-3-carboxylic acid.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines for esterification and amidation reactions.
Major Products:
Oxidized Derivatives: Such as 6-methyl-2,3-dioxopiperidine.
Reduced Derivatives: Such as 6-methyl-2-hydroxypiperidine-3-carboxylic acid.
Substituted Derivatives: Esters and amides of 6-methyl-2-oxopiperidine-3-carboxylic acid.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Studies: The mixture of diastereomers makes it useful in studying chiral separation techniques.
Biology:
Enzyme Inhibition Studies: Potential use in studying enzyme interactions due to its structural features.
Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-methyl-2-oxopiperidine-3-carboxylic acid involves its interaction with various molecular targets depending on the context of its use. For example:
Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes, preventing substrate access.
Receptor Binding: It can interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
2-oxopiperidine-3-carboxylic acid: Lacks the methyl group at the sixth position.
6-methyl-2-oxopiperidine-4-carboxylic acid: The carboxylic acid group is at the fourth position instead of the third.
Uniqueness:
Structural Complexity: The presence of a methyl group and the mixture of diastereomers provide unique steric and electronic properties.
This detailed overview should provide a comprehensive understanding of 6-methyl-2-oxopiperidine-3-carboxylic acid, its preparation, reactions, applications, and how it compares to similar compounds
Properties
CAS No. |
41888-22-6 |
---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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